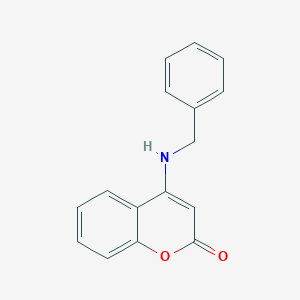

4-(benzylamino)-2H-chromen-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H13NO2 |

|---|---|

Molecular Weight |

251.28g/mol |

IUPAC Name |

4-(benzylamino)chromen-2-one |

InChI |

InChI=1S/C16H13NO2/c18-16-10-14(13-8-4-5-9-15(13)19-16)17-11-12-6-2-1-3-7-12/h1-10,17H,11H2 |

InChI Key |

HKPUPNOSSGMRMP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CNC2=CC(=O)OC3=CC=CC=C32 |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=CC(=O)OC3=CC=CC=C32 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Benzylamino 2h Chromen 2 One and Its Analogs

Established Synthetic Pathways for 4-Aminocoumarin (B1268506) Derivatives

The synthesis of 4-aminocoumarin derivatives, including 4-(benzylamino)-2H-chromen-2-one, is well-documented through several conventional routes. These pathways offer versatility and access to a wide range of substituted products.

Multicomponent Condensation Reactions

Multicomponent reactions (MCRs) are highly efficient chemical strategies that combine three or more reactants in a single step to form a complex product. frontiersin.orgbeilstein-journals.org This approach is valued for its operational simplicity and atom economy. researchgate.net For the synthesis of 4-aminocoumarin analogs, a common MCR involves the one-pot, three-component condensation of 4-hydroxycoumarin (B602359), an aromatic aldehyde, and an amine. bas.bgrsc.org This method has been successfully applied to produce various α-benzylamino coumarin (B35378) derivatives. bas.bg For instance, the reaction between 4-hydroxycoumarin, benzaldehyde, and secondary amines like piperidine (B6355638) or pyrrolidine (B122466) yields the corresponding 3-substituted-4-hydroxycoumarin derivatives. bas.bgrsc.org The Ugi multicomponent reaction has also been employed to create a library of coumarin-containing peptidomimetics, starting from aminocoumarins, aldehydes, carboxylic acids, and isocyanides. nih.gov

Nucleophilic Substitution Reactions involving 4-Substituted Chromen-2-ones

Nucleophilic substitution is a fundamental method for introducing the amino group at the C4 position of the coumarin ring. The earliest syntheses of 4-aminocoumarin involved the reaction of 4-chlorocoumarin with ammonia (B1221849). sci-hub.se A more contemporary approach employs 4-chloro-3-nitrocoumarin (B1585357), where the electron-withdrawing nitro group at the C3 position facilitates nucleophilic substitution at the C4 position, even at low temperatures. sci-hub.seasianpubs.org This allows for the synthesis of a variety of 4-N-substituted-3-nitrocoumarin derivatives with good yields. asianpubs.org

An alternative and practical method utilizes 2-oxo-2H-1-benzopyran-4-yl methanesulfonate, a mesylate derivative of 4-hydroxycoumarin, as the starting material. This precursor readily undergoes nucleophilic substitution with methanolic ammonia at moderate temperatures (60-70 °C), affording 4-aminocoumarin in high yields (up to 95%). tandfonline.com Similarly, 4-bromocoumarin can serve as a substrate for substitution reactions; for example, its reaction with propargylamine (B41283) yields N-propargylated coumarin. nih.gov

Condensation Reactions with 4-Hydroxycoumarin and Amines

The direct condensation of 4-hydroxycoumarin with various primary and secondary amines is a straightforward and widely used method to synthesize 4-aminocoumarin derivatives. arabjchem.org This reaction can be performed under different conditions. For example, refluxing 4-hydroxycoumarin with alkyl or aryl amines in ethoxyethanol yields the corresponding 4-substituted aminocoumarins. arabjchem.org To enhance efficiency and align with green chemistry principles, these condensations can be carried out under microwave irradiation in solvent-free conditions, often resulting in good to excellent yields. arabjchem.orgresearchgate.net The synthesis of this compound specifically can be achieved through the direct condensation of 4-hydroxycoumarin and benzylamine (B48309). A similar reaction between 4-hydroxycoumarin and methyl 2-aminobenzoate (B8764639) upon heating produces methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate. nih.gov

Synthesis through Mannich-type Reactions

Mannich-type reactions provide another key route to aminocoumarin derivatives, particularly for introducing an aminomethyl group at the C3 position. researchgate.net A classic example is the three-component reaction of 4-hydroxycoumarin, an aldehyde (such as formaldehyde (B43269) or an aromatic aldehyde), and a secondary amine, which yields 3-(dialkylaminomethyl)-4-hydroxycoumarin derivatives. bas.bgrsc.orgresearchgate.net These reactions can be catalyzed by substances like oxalic acid in aqueous media. bas.bg

Furthermore, 3-dialkylaminomethyl derivatives of 4-aminocoumarin itself can be synthesized. thieme-connect.comlosttribesource.org One pathway involves treating 4-alkylaminocoumarin-3-carbaldehydes with secondary amines, leading to the product via an intramolecular hydride transfer. thieme-connect.com The structure of these Mannich bases has been confirmed through an independent synthesis involving the direct Mannich reaction of 4-aminocoumarin, formaldehyde, and a secondary amine. thieme-connect.comlosttribesource.org

Advanced Catalytic Approaches in this compound Synthesis

Modern synthetic chemistry emphasizes the use of novel catalysts to improve reaction efficiency, selectivity, and environmental footprint. The synthesis of this compound and its analogs has benefited from such advancements.

Application of Biogenic Nanoparticles (e.g., ZnO) as Catalysts

Biogenic nanoparticles have emerged as highly efficient and eco-friendly catalysts in organic synthesis. researchgate.net Specifically, zinc oxide (ZnO) nanoparticles synthesized through biological methods have been successfully employed as catalysts in the three-component synthesis of 3,3'-((phenyl)(amino)methyl)-4-hydroxy-2H-chromen-2-one derivatives, which are analogs of the target compound. researchgate.netchimicatechnoacta.ruurfu.ru

The model reaction involves the condensation of 4-hydroxycoumarin, an aromatic aldehyde, and an amine in water. researchgate.net The use of biogenic ZnO nanoparticles as a catalyst has shown remarkable efficacy, leading to product yields as high as 98% in very short reaction times (10–15 minutes). researchgate.net This performance is significantly better than that observed with other catalysts, including bulk ZnO, L-proline, and zeolites, highlighting the advantages of the nano-catalyst. researchgate.net Additionally, composite nanocatalysts, such as the magnetically recoverable PANI-Fe₃O₄@ZnO, have been developed for similar multicomponent reactions, offering the benefits of high yields in aqueous media at room temperature and easy catalyst separation and reuse. nih.govrsc.org

Metal-Catalyzed Synthetic Strategies

Metal-catalyzed reactions offer powerful tools for the synthesis of complex molecules like this compound and its analogs. These methods often provide high yields and selectivity under mild reaction conditions.

Transition metals such as palladium, copper, gold, silver, zinc, and iron have been successfully employed as catalysts in multicomponent reactions (MCRs) for the synthesis of various heterocyclic compounds. researchgate.net The use of a Lewis acid catalyst can further enhance the selectivity of these MCRs. researchgate.net For instance, copper-catalyzed reactions are particularly promising due to the low toxicity and cost-effectiveness of copper complexes. encyclopedia.pub Copper-catalyzed cyclization of 4-(phenylamino)-2H-chromen-2-ones has been utilized to produce 6H-chromeno[4,3-b]quinolin-6-ones. encyclopedia.pub

In the context of 4-aminocoumarin synthesis, various metal-based catalysts have been explored. Nanocrystalline CuFe2O4 has been used to catalyze the one-pot, three-component synthesis of chromeno[4,3-b]pyrrol-4(1H)-one derivatives from 4-aminocoumarin in aqueous media. researchgate.net Furthermore, a novel functionalized acidic metal-organic framework (MOF) nanocatalyst, Zr-MOF-N=CH-C6H4-OSO3H, has been developed for the synthesis of substituted 4-aminocoumarin analogs via a one-pot three-component reaction. oiccpress.com This method offers advantages such as high yields, mild reaction conditions, and catalyst reusability. oiccpress.com

The synthesis of α-benzylamino coumarin derivatives has been achieved using barium silicate (B1173343) nanoparticles as an efficient catalyst in a one-pot, three-component condensation of aromatic aldehydes, an amine, and 4-hydroxycoumarin in water. rsc.org Similarly, biogenic ZnO nanoparticles have been employed to catalyze the synthesis of 3-((phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives. chimicatechnoacta.ruresearchgate.net

| Catalyst | Reactants | Product | Reference |

| Nanocrystalline CuFe2O4 | 4-aminocoumarin, amine, glyoxal (B1671930) monohydrate | Chromeno[4,3-b]pyrrol-4(1H)-one derivatives | researchgate.net |

| Zr-MOF-N=CH-C6H4-OSO3H | 4-aminocoumarin, arylaldehyde, 6-hydroxyuracil/1,3-dimethylbarbituric acid | Substituted 4-aminocoumarin analogs | oiccpress.com |

| Barium silicate nanoparticles | Aromatic aldehydes, amine, 4-hydroxycoumarin | α-Benzylamino coumarin derivatives | rsc.org |

| Biogenic ZnO nanoparticles | 4-hydroxycoumarin, aromatic aldehydes, ethylamine | 3-((Phenyl)(ethylamino)methyl)-4-hydroxy-2H-chromen-2-one derivatives | chimicatechnoacta.ruresearchgate.net |

Green Chemistry Principles in Synthetic Route Design

The principles of green chemistry are increasingly being integrated into the synthesis of coumarin derivatives to minimize environmental impact and enhance sustainability. eurekaselect.com These approaches include the use of environmentally benign solvents, solvent-free conditions, microwave irradiation, and reusable catalysts. eurekaselect.comkjscollege.comresearchgate.net

One prominent green method is the use of mechanochemistry, which involves grinding or milling to drive chemical reactions, often in the absence of a solvent. tandfonline.com This technique has been successfully applied to the synthesis of novel coumarin derivatives. tandfonline.com Another green approach involves conducting reactions in water, which is a safe and environmentally friendly solvent. rsc.org For example, the synthesis of benzylamino coumarin derivatives has been efficiently carried out in aqueous media using MgO nanoparticles as a reusable catalyst. cibtech.org

The use of deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors, has also emerged as a green alternative to conventional organic solvents. nih.gov DES can act as both a solvent and a catalyst in the synthesis of coumarin derivatives. nih.gov Furthermore, solvent-free reactions, often facilitated by microwave irradiation, have been reported for the synthesis of coumarins via Knoevenagel condensation. kjscollege.com

The application of green chemistry principles not only reduces the generation of hazardous waste but also often leads to improved reaction efficiency, shorter reaction times, and simpler work-up procedures. researchgate.net

Synthesis of Specific this compound Derivatives and Analogs

The versatile this compound scaffold can be functionalized at various positions to generate a diverse range of derivatives with distinct properties. The following sections detail the synthesis of several specific analogs.

Synthesis of 4-(benzylamino)-2-oxo-2H-chromene-3-carbaldehyde

The synthesis of 4-(benzylamino)-2-oxo-2H-chromene-3-carbaldehyde (ChemicalBook ID: 111222-25-4) is a key transformation that introduces a reactive carbaldehyde group at the C-3 position of the coumarin ring. chemicalbook.com This derivative serves as a valuable intermediate for the construction of more complex heterocyclic systems. worldscientificnews.comresearchgate.net

A common synthetic route involves the nucleophilic substitution reaction of 4-chloro-2-oxo-2H-chromene-3-carbaldehyde with benzylamine. worldscientificnews.comresearchgate.net This reaction is typically carried out in a suitable solvent, such as methanol, in the presence of a base. worldscientificnews.comresearchgate.net The starting material, 4-chloro-2-oxo-2H-chromene-3-carbaldehyde, can be prepared from 4-hydroxycoumarin.

Synthesis of Substituted this compound Structures (e.g., 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one)

The synthesis of 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one involves the reaction of 4-chloro-3-nitrocoumarin with (4-methoxyphenyl)methanamine. researchgate.net This reaction is performed in ethyl acetate (B1210297) in the presence of triethylamine, yielding the desired product in good yield. researchgate.net The structure of the synthesized compound is confirmed through various spectral techniques, including HRMS, IR, 1H NMR, and 13C NMR. researchgate.net

The introduction of a nitro group at the 3-position and a methoxy-substituted benzylamino group at the 4-position significantly modifies the electronic and steric properties of the coumarin core, which can influence its biological activity.

Synthesis of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one Derivatives

The synthesis of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-one derivatives has been explored for their potential biological activities. One approach involves the synthesis of 7-(substituted benzylideneamino)-4-methyl-2H-chromen-2-one derivatives through the reaction of 7-amino-4-methylcoumarin (B1665955) with various substituted benzaldehydes. nih.gov

Another route focuses on the synthesis of 7-hydroxy-4-methyl-2H-chromen-2-one and its derivatives. The parent compound, 7-hydroxy-4-methyl-2H-chromen-2-one, can be synthesized from resorcinol (B1680541) and ethyl acetoacetate (B1235776) via the Pechmann condensation, followed by appropriate functionalization. nih.govresearchgate.net For instance, the hydroxyl group can be alkylated to introduce various substituents.

Synthesis of 4-(benzylamino)-6-chloro-2,2-dimethyl-3,4-dihydro-2H-chromen-3-ol

The synthesis of 4-(benzylamino)-6-chloro-2,2-dimethyl-3,4-dihydro-2H-chromen-3-ol is a multi-step process starting from substituted phenols. cibtech.org The key steps involve:

Acetylation of the starting phenol (B47542).

Fries rearrangement to yield an ortho-hydroxy acetophenone.

Reaction with acetone (B3395972) in the presence of piperidine to form a benzopyranone.

Reduction of the benzopyranone with sodium borohydride (B1222165) to afford a 4-hydroxy benzopyran.

Dehydration under Dean-Stark conditions to give a benzopyran.

Epoxidation of the benzopyran using sodium hypochlorite.

Ring-opening of the epoxide with a substituted benzylamine to yield the final product. cibtech.org

This synthetic strategy allows for the introduction of various substituents on the aromatic ring and the benzylamino group, leading to a library of compounds for biological evaluation. cibtech.org

| Compound Name | Starting Materials | Key Reagents/Conditions | Reference |

| 4-(benzylamino)-2-oxo-2H-chromene-3-carbaldehyde | 4-chloro-2-oxo-2H-chromene-3-carbaldehyde, benzylamine | Methanol, base | worldscientificnews.comresearchgate.net |

| 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one | 4-chloro-3-nitrocoumarin, (4-methoxyphenyl)methanamine | Ethyl acetate, triethylamine | researchgate.net |

| 7-(substituted benzylideneamino)-4-methyl-2H-chromen-2-one | 7-amino-4-methylcoumarin, substituted benzaldehydes | - | nih.gov |

| 4-(benzylamino)-6-chloro-2,2-dimethyl-3,4-dihydro-2H-chromen-3-ol | Substituted phenol | Acetylation, Fries rearrangement, piperidine, NaBH4, p-toluenesulfonic acid, NaOCl, substituted benzylamine | cibtech.org |

Structure Activity Relationship Sar Studies of 4 Benzylamino 2h Chromen 2 One Derivatives

Influence of Substituents on the Benzylamino Moiety on Biological Activity

The nature and position of substituents on the benzylamino portion of 4-(benzylamino)-2H-chromen-2-one derivatives significantly impact their biological effects. Research has shown that even minor alterations to this part of the molecule can lead to substantial changes in activity.

For instance, in a series of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones synthesized and evaluated for anti-inflammatory activity, the substitution pattern on the benzyl (B1604629) ring was critical. Compounds with a 4-nitro or a 4-dimethylamino group on the benzylamino moiety demonstrated significant anti-inflammatory effects. nih.gov Specifically, the compound with a 4-nitrobenzylamino group showed potent activity, suggesting that electron-withdrawing groups at this position can enhance anti-inflammatory properties. nih.gov In another study, the presence of a hydroxyl group at the para position of the benzyl ring was found to be optimal for the cytotoxic activity of certain coumarin-based imines/enamines. researchgate.net Replacing this hydroxyl group with a methyl or fluorine atom, or changing its position, resulted in decreased activity. researchgate.net

Furthermore, the introduction of different substituents on the benzylamino ring has been explored for other activities. For example, a study on 7-(substituted benzylideneamino)-4-methyl-2H-chromen-2-one derivatives revealed that compounds with chloro and bromo substituents on the benzylidene ring exhibited potent anti-inflammatory and analgesic activities. nih.gov Specifically, 7-(4-chlorobenzylideneamino)-4-methyl-2H-chromen-2-one, 7-(2,4-dichlorobenzylideneamino)-4-methyl-2H-chromen-2-one, and 7-(4-bromobenzylideneamino)-4-methyl-2H-chromen-2-one were particularly effective. nih.gov

The following table summarizes the influence of various substituents on the benzylamino moiety on the biological activity of this compound derivatives:

| Substituent on Benzylamino Moiety | Position | Observed Biological Activity | Reference |

| 4-Nitro | para | Significant anti-inflammatory activity | nih.gov |

| 4-Dimethylamino | para | Significant anti-inflammatory activity | nih.gov |

| 4-Hydroxy | para | Optimal for cytotoxic activity | researchgate.net |

| 4-Chloro | para | Potent anti-inflammatory and analgesic activity | nih.gov |

| 2,4-Dichloro | ortho, para | Potent anti-inflammatory and analgesic activity | nih.gov |

| 4-Bromo | para | Potent anti-inflammatory and analgesic activity | nih.gov |

Effects of Modifications on the Chromen-2-one Nucleus (e.g., at C3, C6, C7)

Substitutions at the C3 position of the coumarin (B35378) ring have been shown to be important. For example, the introduction of a nitro group at the C3 position in 4-[(4-methoxybenzyl)amino]-3-nitro-2H-chromen-2-one was a key feature of its synthesis, although the specific impact on biological activity was not detailed in the provided abstract. researchgate.net In other coumarin derivatives, substitutions at C3 have been shown to be crucial for various biological activities.

Modifications at the C6 and C7 positions of the chromen-2-one nucleus also play a significant role. In the context of anti-inflammatory 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones, the presence of a hydroxyl group at C7 and a methyl group at C4 were constant features, suggesting their importance for the observed activity. nih.gov The synthesis of novel 2H-chromen-2-one derivatives bearing a 1,2,3-triazole moiety often involves modifications at the C7 position, linking the coumarin core to other heterocyclic systems, which has led to compounds with promising antimicrobial activities. nih.gov

A study on 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones as multi-target inhibitors for Alzheimer's disease highlighted the importance of substitutions at C6 and C7. mdpi.com For instance, the introduction of a chloro group at the C6 position in combination with a 3-chlorobenzyl ether at C7 resulted in potent and selective monoamine oxidase B (MAO-B) inhibitors. mdpi.com

The table below illustrates the effects of modifications on the chromen-2-one nucleus:

| Position of Modification | Substituent | Observed Biological Activity | Reference |

| C3 | Nitro | Key synthetic feature | researchgate.net |

| C6 | Chloro | Potent and selective MAO-B inhibition (in combination with C7 modification) | mdpi.com |

| C7 | Hydroxy | Important for anti-inflammatory activity | nih.gov |

| C7 | Benzyloxy (with various substitutions) | Potent and selective MAO-B inhibition | mdpi.com |

| C7 | Linkage to 1,2,3-triazole | Promising antimicrobial activity | nih.gov |

Comparative Analysis of this compound with Related Coumarin Analogs

To understand the unique contribution of the 4-(benzylamino) group to the biological profile of these compounds, it is useful to compare them with other coumarin analogs.

For instance, a study on 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones, which are structurally related to 4-(benzylamino)-2H-chromen-2-ones, identified them as potent and selective MAO-B inhibitors. mdpi.com This suggests that the aminomethyl linker at the C4 position, similar to the amino group in the benzylamino series, is a key structural feature for this activity.

In a broader context, the coumarin scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govresearchgate.net The specific substitution pattern determines the primary biological activity. For example, while this compound derivatives show promise as anti-inflammatory and MAO-B inhibitory agents, other coumarin analogs with different substituents at various positions have been developed as anticoagulants, antibiotics, and fluorescent probes.

A comparative analysis of 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones with the standard anti-inflammatory drug indomethacin (B1671933) revealed that some of the synthesized coumarin derivatives exhibited comparable or even superior activity. nih.gov This highlights the potential of the this compound scaffold to yield highly effective therapeutic agents.

Rational Design Principles for Enhanced Biological Activity

The insights gained from SAR studies form the basis for the rational design of new and more potent analogs. For this compound derivatives, several design principles can be inferred to enhance their biological activity.

Targeted Substituent Placement: The data clearly indicates that specific substitution patterns on the benzylamino moiety and the chromen-2-one nucleus are crucial. For instance, to design potent anti-inflammatory agents, one might focus on introducing electron-withdrawing groups at the para-position of the benzyl ring. nih.gov For developing MAO-B inhibitors, modifications at the C6 and C7 positions of the coumarin core with groups like halogens and substituted benzyloxy ethers appear promising. mdpi.com

Molecular Hybridization: A common strategy in drug design is to combine pharmacophores from different classes of bioactive molecules to create hybrid compounds with improved or novel activities. This approach could be applied to this compound by linking it to other known bioactive scaffolds to create multi-target-directed ligands.

Computational Modeling: Molecular docking studies can be employed to predict how these derivatives bind to their biological targets, such as enzymes or receptors. nih.govnih.gov By understanding the binding modes and key interactions, medicinal chemists can design new molecules with improved affinity and selectivity. For example, docking studies of coumarin derivatives with the cyclooxygenase (COX) enzyme have helped to rationalize their anti-inflammatory activity. nih.gov

Lead Optimization: Starting from a lead compound with known activity, systematic modifications can be made to optimize its properties. This involves a cycle of design, synthesis, and biological evaluation to progressively improve potency, selectivity, and pharmacokinetic properties. The development of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones as multi-target inhibitors for Alzheimer's disease is an example of such a lead optimization process. mdpi.com

By applying these rational design principles, researchers can continue to explore the therapeutic potential of the this compound scaffold and develop novel drug candidates for a variety of diseases.

Computational Chemistry and Molecular Modeling Investigations

Molecular Docking Simulations with Biological Receptors and Enzymes

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. openaccessjournals.com This method is instrumental in understanding the structural basis of a ligand's biological activity. For the 4-amino-2H-chromen-2-one scaffold, docking studies have been performed against a variety of biological targets, revealing key interaction patterns and potential therapeutic applications.

Docking simulations have successfully elucidated the binding modes of 4-(benzylamino)-2H-chromen-2-one derivatives with several key enzymes, revealing the specific amino acid residues crucial for their interaction.

Cholinesterases (AChE and BChE) and Monoamine Oxidase B (MAO-B): In studies of related 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones, docking simulations were conducted to understand their inhibitory activity against enzymes implicated in Alzheimer's disease. mdpi.comuniba.it The simulations showed that these coumarin (B35378) derivatives fit within the active site gorges of the enzymes. Specifically, the N-benzylpiperidine fragment of some derivatives anchors in the mid-gorge of the enzyme, while the coumarin portion is accommodated at the rim of the gorge. nih.gov

Carbonic Anhydrase II (CA-II): For a series of (E)-4-(substituted-benzylideneamino)-2H-chromen-2-one derivatives, molecular docking analysis identified key interactions within the active site of CA-II. The most potent compound in the series was found to interact with the amino acid residues Asn66 and Gln91. nih.gov

Cyclooxygenase (COX): Molecular docking studies on related 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones against COX enzymes have provided insights into their anti-inflammatory potential. These studies suggest that the coumarin scaffold can interact with key residues such as Ser530 and Tyr355 in the COX active site. researchgate.netresearchgate.net

Pain and Inflammation-Related Kinases and Receptors: The broader potential of the 4-substituted-2H-chromen-2-one scaffold has been explored through docking a related compound, 4-(Phenylselanyl)-2H-chromen-2-one, against multiple targets. This compound showed a high affinity for receptors involved in pain and inflammation, including p38 MAP kinase, phosphoinositide 3-kinase (PI3K), Janus kinase 2 (JAK2), and toll-like receptor 4 (TLR4). nih.govnih.gov

| Compound Derivative Class | Target Enzyme/Receptor | Key Interacting Residues/Binding Site Features | Source |

|---|---|---|---|

| 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones | AChE, BChE, MAO-B | Interaction within the active site gorge; coumarin moiety at the rim and benzylamino portion in the mid-gorge. | mdpi.comuniba.itnih.gov |

| (E)-4-(substituted-benzylideneamino)-2H-chromen-2-ones | Carbonic Anhydrase II (CA-II) | Asn66, Gln91 | nih.gov |

| 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones | Cyclooxygenase (COX-1, COX-2) | Potential interactions with Ser530 and Tyr355. | researchgate.netresearchgate.net |

| 4-(Phenylselanyl)-2H-chromen-2-one | p38 MAP kinase, PI3K, JAK2, TLR4 | High affinity binding within the active sites of multiple kinases and receptors. | nih.govnih.gov |

A primary goal of molecular docking is to predict the binding affinity between a ligand and its target, which is often expressed as a scoring function or binding energy (e.g., in kcal/mol). openaccessjournals.com This predicted energy can be correlated with experimentally determined values like the half-maximal inhibitory concentration (IC₅₀).

Studies on (E)-4-(substituted-benzylideneamino)-2H-chromen-2-one derivatives against carbonic anhydrase II demonstrated a strong correlation between docking scores and biological activity. The most potent compound, 4C, exhibited an IC₅₀ value of 0.0928 µM. nih.gov

A series of 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones were identified as nanomolar inhibitors of MAO-B, with IC₅₀ values in the low micromolar range against cholinesterases, findings that were supported by docking simulations. uniba.it

For 4-(Phenylselanyl)-2H-chromen-2-one, computational tests demonstrated a high affinity for a range of pain-associated protein targets. nih.gov

| Compound Derivative | Target | Reported Binding Affinity | Source |

|---|---|---|---|

| (E)-4-((4-chlorobenzylidene)amino)-2H-chromen-2-one (4C) | Carbonic Anhydrase II | IC₅₀ = 0.0928 ± 0.00545 µM | nih.gov |

| 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones | MAO-B | Nanomolar inhibition | uniba.it |

| 4-aminomethyl-7-benzyloxy-2H-chromen-2-ones | AChE, BChE | Low micromolar inhibition | uniba.it |

| 4-(Phenylselanyl)-2H-chromen-2-one | p38 MAP kinase, PI3K, JAK2, etc. | High Affinity (qualitative) | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a statistically significant relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By identifying key molecular properties, QSAR models can predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process.

For coumarin derivatives, QSAR models have been successfully developed to predict their biological activities. In a study on 4-substituted coumarin analogues with antiproliferative activities, QSAR models were generated using a genetic algorithm (GA) for feature selection combined with multiple linear regression (MLR). nih.gov The resulting linear QSAR models demonstrated good predictive power, with squared correlation coefficient (r²) values of 0.670 and 0.692 for models using three and four descriptors, respectively. nih.gov The reliability of these models was confirmed through rigorous validation parameters, indicating their utility in designing novel coumarin-based anticancer agents. nih.gov

A critical output of QSAR analysis is the identification of molecular descriptors that have the most significant influence on biological activity. Molecular descriptors are numerical values that quantify the physicochemical properties of a molecule, such as its size, shape, hydrophobicity, and electronic characteristics. semanticscholar.org

For coumarin-based compounds, QSAR studies have highlighted the importance of several types of descriptors:

Pharmacokinetic-related descriptors: Properties included in Lipinski's "rule of five," such as molecular weight, logP (a measure of hydrophobicity), and the number of hydrogen bond donors and acceptors, are fundamental. semanticscholar.org

Quantum-chemical descriptors: These relate to the electronic properties of the molecule, such as the energy of the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO), which are crucial for reactivity and interaction with biological targets.

The findings from QSAR studies provide a quantitative framework for understanding how modifications to the this compound scaffold can impact its efficacy, guiding medicinal chemists in the synthesis of more potent derivatives. nih.gov

In silico Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions

In silico ADME studies are crucial for evaluating the drug-likeness of a compound. These computational methods predict the pharmacokinetic properties of a molecule, which are essential for its potential development as a therapeutic agent. For various coumarin derivatives, these predictions often involve assessing compliance with established rules like Lipinski's Rule of Five and Veber's criteria, which forecast oral bioavailability.

Research on novel coumarin derivatives has shown that these compounds generally exhibit favorable physicochemical properties. For instance, studies on newly synthesized diazocoumarin and 4-hydroxycoumarin (B602359) derivatives indicate good oral bioavailability with no violations of Lipinski's rules. brieflands.comresearchgate.net Similarly, in silico ADME predictions for a series of 4-methyl-7-methoxycoumarin derivatives also suggested drug-like characteristics. ekb.eg Investigations into other complex chromene-based structures, such as N-benzylidene derivatives of chromeno[2,3-d]pyrimidine, have also utilized these predictions to determine their bioavailability. mdpi.com These consistent findings across a range of coumarin-based scaffolds suggest that this compound would likely possess favorable ADME properties.

The table below summarizes typical ADME parameters evaluated for various coumarin derivatives, providing a predictive framework for this compound.

Table 1: Predicted ADME Properties for Representative Coumarin Derivatives

This table is a representative summary based on findings for various coumarin derivatives and does not represent experimental data for this compound.

| Parameter | Predicted Value/Compliance | Significance | Reference |

| Lipinski's Rule of Five | Generally compliant | Predicts drug-likeness and oral bioavailability. | brieflands.com, mdpi.com |

| Molecular Weight | < 500 g/mol | Affects absorption and distribution. | brieflands.com |

| LogP | < 5 | Indicates optimal lipophilicity for membrane permeability. | tandfonline.com |

| Hydrogen Bond Donors | < 5 | Influences solubility and binding. | brieflands.com |

| Hydrogen Bond Acceptors | < 10 | Influences solubility and binding. | brieflands.com |

| Veber's Rule | Generally compliant | Relates to oral bioavailability. | brieflands.com |

| Rotatable Bonds | ≤ 10 | Affects conformational flexibility and binding. | brieflands.com |

| Polar Surface Area (PSA) | < 140 Ų | Influences membrane permeability. | tandfonline.com |

Electronic Structure Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and reactivity of molecules. For coumarin derivatives, DFT calculations are commonly employed to optimize the molecular geometry and to understand the electronic properties governed by the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. A smaller energy gap suggests higher reactivity. Studies on various coumarin derivatives have utilized DFT calculations, often with the B3LYP functional and basis sets like 6–311+G(d,p), to determine their optimized structures and electronic characteristics. ni.ac.rsnih.gov

For example, DFT analysis of a 1-[(6-tert-butyl-2-oxo-2H-chromen-4-yl)methyl] derivative revealed a HOMO-LUMO energy gap of 4.245 eV. nih.gov In another study on 7-(2-(benzylamino)ethoxy)-4-methyl-2H-chromen-2-one, a structurally related compound, DFT calculations were instrumental in understanding the intramolecular charge transfer that influences its material properties. nih.gov These calculations help to correlate the molecular structure with observed experimental properties, such as spectroscopic behavior and biological activity. The optimized geometry of a related coumarin derivative, determined by DFT, showed a dihedral angle of 45.62(3)° between the coumarin and phenyl ring planes, highlighting the non-planar nature of such molecules. ni.ac.rs

The electronic properties of this compound can be inferred from these related studies, suggesting that the benzylamino group will significantly influence the electron distribution across the coumarin scaffold.

Table 2: Representative DFT Calculation Findings for Coumarin Derivatives

This table summarizes typical results from DFT studies on various coumarin derivatives and is for illustrative purposes.

| Calculated Property | Typical Method | Significance | Reference |

| Optimized Molecular Geometry | B3LYP/6-311+G(d,p) | Provides the most stable 3D structure of the molecule. | ni.ac.rs, nih.gov |

| HOMO Energy | B3LYP/6-31G | Relates to the electron-donating ability of the molecule. | researchgate.net |

| LUMO Energy | B3LYP/6-31G | Relates to the electron-accepting ability of the molecule. | researchgate.net |

| HOMO-LUMO Energy Gap (ΔE) | Varies (e.g., 4.245 eV) | Indicates chemical reactivity and kinetic stability. | nih.gov |

| Molecular Electrostatic Potential (MEP) | DFT Calculation | Maps charge distributions, identifying sites for electrophilic and nucleophilic attack. | nih.gov |

| Dihedral Angles | DFT Calculation | Defines the spatial orientation of different parts of the molecule. | ni.ac.rs |

Future Research Directions and Applications in Chemical Biology

Development of 4-(benzylamino)-2H-chromen-2-one as Lead Compounds for Drug Discovery

The 2H-chromen-2-one, or coumarin (B35378), nucleus is a versatile and readily modifiable scaffold that has been extensively explored for various therapeutic applications. nih.gov The introduction of a benzylamino group at the 4-position creates a molecule with significant potential for further development as a lead compound in drug discovery. The physicochemical properties of coumarin derivatives can be fine-tuned, making them attractive candidates for targeting a range of biological macromolecules. researchgate.net

Research has demonstrated that derivatives of this scaffold can exhibit a wide array of pharmacological activities, including but not limited to antimicrobial, anticoagulant, antiproliferative, and anti-HIV effects. nih.gov The specific biological activity is highly dependent on the substitution pattern around the coumarin core. nih.gov For instance, certain 4-aminomethyl-7-benzyloxy-2H-chromen-2-one derivatives have been identified as multi-target inhibitors of cholinesterases and monoamine oxidase B, suggesting their potential in the treatment of Alzheimer's disease. nih.gov The benzylamino moiety, in particular, can be readily modified to optimize binding affinity and selectivity for specific biological targets.

Table 1: Investigated Biological Activities of this compound Analogs

| Derivative Class | Investigated Biological Activity | Key Findings |

|---|---|---|

| 4-Aminomethyl-7-benzyloxy-2H-chromen-2-ones | Anti-Alzheimer's Disease (Multi-target inhibitors of cholinesterases and monoamine oxidase B) | Identified compounds with nanomolar and selective MAO B inhibition and low micromolar IC50 values against cholinesterases. nih.gov |

| 6-(substituted benzylamino)-7-hydroxy-4-methyl-2H-chromen-2-ones | Anti-inflammatory | Certain derivatives showed significant reduction of rat paw edema, with some surpassing the activity of the reference drug indomethacin (B1671933). mdpi.com |

| 4-(Phenylselanyl)-2H-chromen-2-one | Pain and Inflammation | Exhibited high affinity for pain-associated proteins in computational studies and demonstrated antinociceptive and anti-edematogenic effects in animal models. nih.gov |

| 2H-chromen-2-one derivatives with 1,2,3-triazole moiety | Antimicrobial | Showed promising activity against various bacterial and fungal strains, with some compounds exhibiting superior activity to the reference drug miconazole (B906) against Aspergillus fumigatus. nih.gov |

Exploration of this compound in Fluorescent Probe Design

Coumarin derivatives are well-known for their fluorescent properties, making them valuable tools in various scientific applications, including cellular imaging and binding studies. mdpi.com The fluorescence of these compounds is often influenced by their molecular structure, particularly the substituents on the coumarin ring. The this compound scaffold, with its inherent fluorescence, presents a promising starting point for the design of novel fluorescent probes.

The development of fluorescent probes is a critical area of chemical biology, enabling the visualization and study of biological processes at the molecular level. illinois.edu By modifying the benzylamino group or other positions on the coumarin ring, it is possible to create probes that are sensitive to specific ions, molecules, or environmental conditions. For example, the design of "off-on" fluorescent probes allows for the detection of specific analytes, where the fluorescence is quenched in the absence of the target and "turns on" upon binding. sioc-journal.cn The versatility of the coumarin scaffold allows for the synthesis of a wide range of derivatives with tailored photophysical properties, such as large Stokes shifts and high quantum yields, which are desirable for advanced imaging applications. mdpi.com The integration of computational methods, such as multilayer interaction convolutional networks, is also accelerating the design of fluorescent probes with precisely predicted spectral properties. rsc.org

Integration into Novel Chemical Biology Tools and Assays

The unique properties of this compound and its analogs make them suitable for integration into a variety of chemical biology tools and assays. illinois.edu Chemical biology relies on the use of molecular tools to study biological systems, and the development of new probes and reagents is essential for advancing this field. illinois.edusigmaaldrich.com

Derivatives of this scaffold can be designed to function as activity-based probes, which covalently label specific enzymes in their active state, providing a powerful tool for studying enzyme function and for inhibitor screening. Furthermore, these compounds can be incorporated into high-throughput screening assays to identify new modulators of biological pathways. The fluorescent nature of many coumarin derivatives is particularly advantageous for developing robust and sensitive assays.

Opportunities for Further Chemical Derivatization and Scaffold Hybridization

The this compound scaffold is highly amenable to further chemical derivatization, offering a vast chemical space for exploration. jfda-online.com Standard synthetic methodologies such as Pechmann condensation, Knoevenagel condensation, and various substitution reactions can be employed to introduce a wide range of functional groups onto the coumarin core. mdpi.comsemanticscholar.org

Scaffold hybridization, the combination of two or more pharmacophoric units into a single molecule, is a powerful strategy in drug discovery. semanticscholar.org The this compound core can be hybridized with other heterocyclic systems, such as triazoles, pyrazoles, or imidazoles, to create novel molecular architectures with potentially enhanced or entirely new biological activities. nih.govmdpi.com For instance, the "click" reaction is a highly efficient method for synthesizing coumarin-triazole hybrids. nih.gov These hybrid molecules may exhibit multi-target activity, which can be advantageous for treating complex diseases. nih.gov

Table 2: Synthetic Strategies for Derivatization of the Coumarin Scaffold

| Reaction Type | Description |

|---|---|

| Pechmann Condensation | A classic method for synthesizing coumarins from a phenol (B47542) and a β-keto ester under acidic conditions. mdpi.comsemanticscholar.org |

| Knoevenagel Condensation | A reaction between an aldehyde or ketone and an active methylene (B1212753) compound, often used to form a key intermediate in coumarin synthesis. mdpi.com |

| Vilsmeier-Haack Reaction | Used to introduce a formyl group onto the coumarin ring, providing a handle for further functionalization. mdpi.com |

| "Click" Reaction | A highly efficient and specific reaction, often involving an azide (B81097) and an alkyne, used to link the coumarin scaffold to other molecular fragments, such as triazoles. nih.gov |

| Nucleophilic Substitution | The benzylamino group or other substituents can be introduced or modified via nucleophilic substitution reactions. semanticscholar.org |

Emerging Therapeutic Areas for this compound and its Analogs

While research has already highlighted the potential of this compound derivatives in areas like neurodegenerative diseases and inflammation, there are several other emerging therapeutic areas where these compounds could make a significant impact. The broad biological activity profile of coumarins suggests that their derivatives could be explored for a variety of other conditions. nih.gov

The anticancer properties of coumarin derivatives are an area of active investigation. frontiersin.org By modifying the substitution pattern on the this compound scaffold, it may be possible to develop potent and selective anticancer agents. Furthermore, given the known antimicrobial activity of some coumarins, there is potential to develop new antibiotics or antifungal agents based on this scaffold, which is of critical importance in the face of growing antimicrobial resistance. nih.gov The ability of these compounds to interact with a diverse range of biological targets opens up possibilities for their application in metabolic disorders, cardiovascular diseases, and viral infections. nih.gov

Challenges and Perspectives in Translational Research

Translational research aims to bridge the gap between basic scientific discoveries and their practical application in a clinical setting. leicabiosystems.com While this compound and its derivatives hold significant promise, there are several challenges to overcome in their translational journey.

One of the primary challenges is the optimization of pharmacokinetic and pharmacodynamic properties to ensure that these compounds are effective and have a favorable profile in vivo. This involves extensive preclinical testing in relevant animal models. The process of moving a compound from the laboratory to the clinic is often long, complex, and expensive. leicabiosystems.com Furthermore, ensuring the scalability of the synthesis of these compounds for clinical trials and potential commercialization is a critical consideration.

Despite these challenges, the outlook for the translational potential of this compound derivatives is positive. Continued interdisciplinary collaboration between chemists, biologists, and clinicians will be essential for realizing the full therapeutic potential of this versatile scaffold. leicabiosystems.com The development of robust and predictive preclinical models and the use of innovative clinical trial designs will also be crucial for accelerating the translation of these promising compounds into new medicines and diagnostic tools. nih.gov

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(benzylamino)-2H-chromen-2-one, and how can reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via photoredox-catalyzed amination or nucleophilic substitution under reflux. Key parameters include reaction time, solvent selection, and purification methods. For example, column chromatography (n-pentane:EtOAc = 10:1) yields regioisomeric mixtures (e.g., 37–45% yield with 55:45 to 74:26 isomer ratios) . Prolonged reaction times (16–24 h) improve yields but may increase side products. Analytical purity is achieved using flash chromatography with gradient elution .

Q. How can structural characterization of this compound be reliably performed?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Assign aromatic protons (δ 6.5–8.0 ppm) and benzylamino groups (δ 3.5–4.5 ppm for CH2, δ 7.2–7.5 ppm for aromatic benzyl) .

- HRMS : Confirm molecular ion peaks (e.g., m/z = 296.11 [M]+ for C18H17NO3) .

- X-ray crystallography : Resolve bond lengths/angles (e.g., C=O bond ~1.21 Å, C-N bond ~1.35 Å) using SHELXL refinement .

Advanced Research Questions

Q. How can regioselectivity challenges in synthesizing this compound derivatives be addressed?

- Methodological Answer : Regioselectivity is influenced by steric and electronic factors. For example, substituents at the chromenone core (e.g., nitro or methoxy groups) direct benzylamino addition via resonance effects. Computational modeling (DFT) predicts electrophilic sites, while HPLC or preparative TLC separates regioisomers . Adjusting reaction stoichiometry (e.g., benzylamine excess) favors desired isomers .

Q. What computational methods are effective for analyzing electronic properties and reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV), charge distribution, and electrostatic potential surfaces. These predict nucleophilic/electrophilic sites and correlate with experimental UV-Vis spectra (λmax ~340–350 nm) .

Q. How can contradictions in biological activity data for this compound derivatives be resolved?

- Methodological Answer : Inconsistent bioactivity may arise from assay conditions (e.g., ROS sensitivity in cellular models) or impurity interference. Validate results using orthogonal assays (e.g., fluorescence-based ROS detection vs. MTT cytotoxicity) . Control purity via HPLC (>98%) and confirm structure-activity relationships (SAR) by comparing nitro/methoxy-substituted analogs .

Q. What strategies improve crystallographic refinement of this compound derivatives with low-resolution data?

- Methodological Answer : Use SHELXL for high-resolution refinement or twin-resolution for twinned crystals. Apply Hirshfeld surface analysis to resolve packing ambiguities (e.g., O-H···N hydrogen bonds, dnorm < 1.8 Å). For low-resolution data, integrate restraints from DFT-optimized geometries .

Experimental Design and Data Analysis

Q. How to design a robust SAR study for this compound analogs targeting kinase inhibition?

- Methodological Answer :

- Scaffold modification : Introduce substituents at positions 3, 6, and 8 (e.g., nitro, methoxy, trifluoromethyl) .

- Assay selection : Use ATP-competitive kinase assays (CDK2/PRKCH) with IC50 determination. Cross-validate via molecular docking (AutoDock Vina) to identify binding poses .

- Data normalization : Correct for solvent effects (DMSO < 0.1%) and use positive controls (e.g., staurosporine) .

Q. What analytical techniques quantify this compound in complex biological matrices?

- Methodological Answer : LC-MS/MS with MRM transitions (e.g., m/z 296 → 210 for quantification) achieves detection limits <10 ng/mL. Validate recovery rates (>90%) using spike-and-recovery in plasma/lysate matrices .

Tables for Key Data

Table 1 : Synthetic Yields and Isomer Ratios for this compound Derivatives

| Reaction Time (h) | Solvent System | Yield (%) | Isomer Ratio (a:b) | Reference |

|---|---|---|---|---|

| 16 | n-pentane:EtOAc | 37 | 74:26 | |

| 24 | n-pentane:EtOAc | 45 | 60:40 |

Table 2 : Computed Electronic Properties of this compound

| Parameter | Value (DFT) | Experimental Correlation |

|---|---|---|

| HOMO-LUMO Gap (eV) | 4.5 | UV-Vis λmax = 340 nm |

| Dipole Moment (D) | 3.8 | Solubility in DMSO |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.